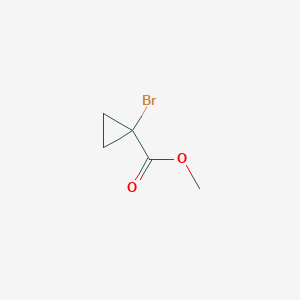
Methyl 1-Bromocyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 1-Bromocyclopropanecarboxylate is an endogenous compound that acts as a vasodilator by releasing nitric oxide . It has a molecular formula of C5H7BrO2 .
Synthesis Analysis
The synthesis of Methyl 1-Bromocyclopropanecarboxylate involves several steps. It starts with inexpensive -butyrolactone via bromination, cyclisation, ammoniation, and dehydration reaction . The sequence proceeds in good yield .
Molecular Structure Analysis
The molecular structure of Methyl 1-Bromocyclopropanecarboxylate is represented by the formula C5H7BrO2 . The InChI representation of the molecule is InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 . The Canonical SMILES representation is COC(=O)C1(CC1)Br .
Chemical Reactions Analysis
Methyl 1-bromocyclohexanecarboxylate reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro [5.5]undec-3-en-1-ones . Reformatsky reaction of methyl 1-bromocyclohexanecarboxylate with 2-aryl-2-oxoacetaldehyde is also reported .
Physical And Chemical Properties Analysis
Methyl 1-Bromocyclopropanecarboxylate has a molecular weight of 179.01 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .
Applications De Recherche Scientifique
Synthesis of Inhibitors and Intermediates Methyl 1-Bromocyclopropanecarboxylate plays a crucial role in the synthesis of various inhibitors and intermediates. A study by Wick, Tamm, & Boller (1995) details the synthesis of potential inhibitors of ethylene biosynthesis using this compound. Similarly, Dulayymi et al. (1996) describe the production of valuable intermediates for four-carbon cyclopropane and cyclopropene synthons using derivatives of this compound.
Inhibiting Ethylene Action in Agriculture The compound has significant applications in agriculture, particularly in inhibiting ethylene action. Ma et al. (2009) explored the effects of 1-methylcyclopropene, an ethylene action inhibitor, in delaying the yellowing of broccoli florets post-harvest.
Biological Evaluations and Polymer Synthesis In the field of medicinal chemistry and polymer science, methyl 1-Bromocyclopropanecarboxylate is used in the synthesis of various biological compounds and polymers. Boztaş et al. (2019) have synthesized bromophenol derivatives with cyclopropyl moiety from this compound. Similarly, Moszner et al. (2003) demonstrated its use in the radical homopolymerization of certain monomers.
Development of Antinociceptive Agents Studies like those by Kirillov et al. (2015) have utilized methyl 1-bromocyclohexanecarboxylate, a related compound, in the synthesis of derivatives with antinociceptive activity, highlighting potential applications in pain management.
Enhancing Shelf Life and Quality of Produce Research by Yuan et al. (2010) and Ortiz et al. (2018) have shown that 1-methylcyclopropene, derived from Methyl 1-Bromocyclopropanecarboxylate, can significantly extend the shelf life and maintain the quality of fruits and vegetables.
Safety And Hazards
The safety and hazards associated with Methyl 1-Bromocyclopropanecarboxylate are represented by the hazard statements H226, H302, H314, H315, H319, H335 . The precautionary statements include P210, P233, P235, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P303, P304, P305, P310, P312, P330, P331, P338, P340, P351, P353, P361, P363, P370, P378, P403, P405 .
Propriétés
IUPAC Name |
methyl 1-bromocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESWQIUWQHUEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679274 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Bromocyclopropanecarboxylate | |
CAS RN |
96999-01-8 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
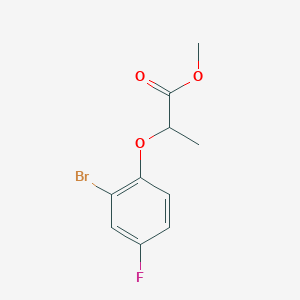
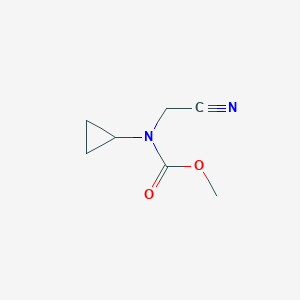
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
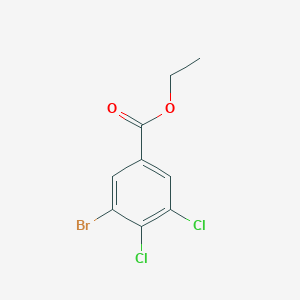
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
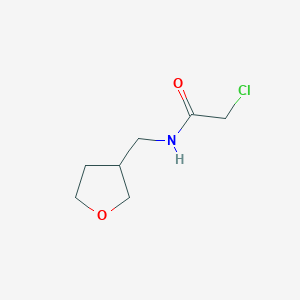
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
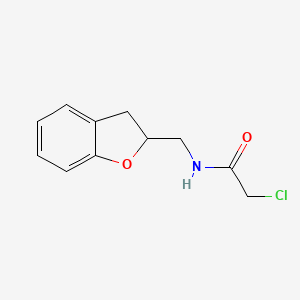
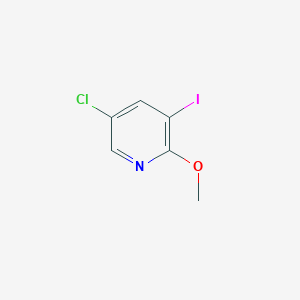
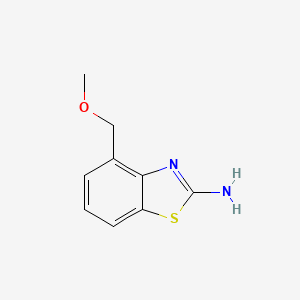
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)